Enhanced Hydrogen Bond Donor Capacity Relative to Des-Amino Benzodioxole-Indolone Analogs
3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one possesses one hydrogen bond donor (HBD), whereas the des-amino comparator 1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one has zero HBDs [1]. This difference, quantified from computed molecular descriptors, indicates the target compound can engage in hydrogen bond donation that is impossible for the comparator. Neither binding affinity nor functional assay data are available in the public domain to quantify the biological consequence of this difference.
| Evidence Dimension | Hydrogen bond donor count (computed descriptor) |
|---|---|
| Target Compound Data | 1 hydrogen bond donor |
| Comparator Or Baseline | 1-(1,3-Benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one (des-amino analog): 0 hydrogen bond donors |
| Quantified Difference | +1 hydrogen bond donor for target compound |
| Conditions | Computed via Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions where hydrogen bond donor capacity is critical—such as selecting a building block for fragment-based drug design targeting a hydrogen bond acceptor-rich site—this difference eliminates des-amino analogs from consideration.
- [1] PubChem. 3-Amino-1-(1,3-benzodioxol-5-yl)-1,4,5,6,7,7a-hexahydro-2H-indol-2-one. CID 103650. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/52480-74-7 (accessed 2026-05-05). View Source
